molecular formula C12H10ClNO2S B8641817 4-[(2-Chlorophenyl)sulfonyl]benzenamine

4-[(2-Chlorophenyl)sulfonyl]benzenamine

Cat. No.: B8641817
M. Wt: 267.73 g/mol
InChI Key: WVDXEDVIGUVYTA-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)sulfonyl]benzenamine (CAS: 148301-96-6) is a sulfonamide derivative characterized by a benzenamine core substituted with a 2-chlorophenylsulfonyl group. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.73 g/mol . The sulfonyl group (-SO₂-) and the chloro substituent at the ortho position of the phenyl ring contribute to its unique electronic and steric properties. This compound is also known by synonyms such as 4-((2-Chlorophenyl)sulfonyl)aniline and NSC 23812 . Its structure enables participation in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10ClNO2S/c13-11-3-1-2-4-12(11)17(15,16)10-7-5-9(14)6-8-10/h1-8H,14H2

InChI Key

WVDXEDVIGUVYTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfonyl]benzenamine typically involves the reaction of 2-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorophenyl)sulfonyl]benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Chlorophenyl)sulfonyl]benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)sulfonyl]benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

4-[(4-Chlorophenyl)sulfonyl]benzenamine

  • Structure : Differs in the position of the chloro substituent (para vs. ortho).
  • Molecular Formula: C₁₂H₁₀ClNO₂S (identical molecular weight: 267.73 g/mol) .
  • Melting points and solubility may vary due to differences in molecular symmetry and crystal packing.

4-(Cyclopropylsulfonyl)benzenamine

  • Structure : Cyclopropylsulfonyl group replaces the 2-chlorophenylsulfonyl moiety.
  • Molecular Formula: C₉H₁₁NO₂S (MW: 209.26 g/mol) .
  • Key Differences :
    • The cyclopropyl group introduces steric strain, increasing reactivity in ring-opening reactions.
    • Lower hydrophobicity (logP ≈ 1.2) compared to the chlorinated analog (logP ≈ 2.5, estimated) due to reduced aromaticity .

4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine

  • Structure : Incorporates an oxazole ring linked to the 2-chlorophenyl group.
  • Molecular Formula : C₁₅H₁₁ClN₂O (MW: 270.71 g/mol) .
  • Increased hydrogen-bonding capacity due to the nitrogen atoms in the oxazole ring.

4-(2-Methoxyethylsulfonyl)benzenamine (MEBA)

  • Structure : Methoxyethylsulfonyl group replaces the 2-chlorophenylsulfonyl group.
  • Molecular Formula: C₉H₁₃NO₃S (MW: 215.27 g/mol) .
  • Key Differences :
    • Higher hydrophilicity (logP ≈ 0.8) due to the polar methoxyethyl chain, contrasting with the hydrophobic 2-chlorophenyl group .
    • Lower thermal stability compared to halogenated analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Sulfonyl Benzenamines

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituent
4-[(2-Chlorophenyl)sulfonyl]benzenamine C₁₂H₁₀ClNO₂S 267.73 ~2.5 2-Chlorophenylsulfonyl
4-[(4-Chlorophenyl)sulfonyl]benzenamine C₁₂H₁₀ClNO₂S 267.73 ~2.5 4-Chlorophenylsulfonyl
4-(Cyclopropylsulfonyl)benzenamine C₉H₁₁NO₂S 209.26 ~1.2 Cyclopropylsulfonyl
4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine C₁₅H₁₁ClN₂O 270.71 ~3.0 Oxazole-chlorophenyl
MEBA C₉H₁₃NO₃S 215.27 ~0.8 Methoxyethylsulfonyl

*Estimated logP values based on structural analogs and experimental data .

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